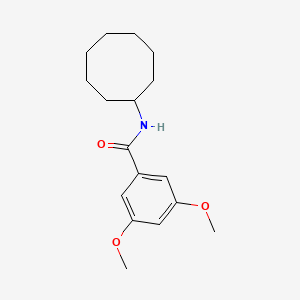

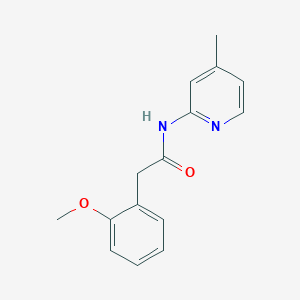

![molecular formula C18H20N2O3S B5540834 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)

2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research in organic chemistry often focuses on the synthesis, analysis, and functional properties of compounds with potential applications in pharmaceuticals, materials science, and as chemical intermediates. While direct information on "2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is not readily available, similar compounds, including benzene-1,3,5-tricarboxamide derivatives and thiophene analogues, have been extensively studied, highlighting the importance of their molecular structure, synthesis, and reactive properties in various applications (Cantekin, T. D. de Greef, & A. Palmans, 2012; Ashby et al., 1978).

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and ring-closure strategies. For instance, thiophene derivatives are synthesized through methods that ensure the incorporation of sulfur atoms into the ring structure, demonstrating the versatility of synthetic strategies in creating heterocyclic compounds with desired functional groups (Xuan, 2020).

Molecular Structure Analysis

Molecular structure analysis of compounds like "2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms in space, crucial for understanding the compound's reactivity and properties (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of organic compounds is largely influenced by their functional groups and molecular structure. For example, enaminones serve as precursors for a variety of bioactive heterocyclic compounds, illustrating the broad utility of specific functional groups in organic synthesis (Farghaly et al., 2023).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are essential for their practical application. Studies on related compounds provide valuable information on how structural features affect these properties, aiding in the design of new materials and drugs (Richaud et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are fundamental characteristics that determine a compound's behavior in chemical reactions. Understanding these properties is critical for the development of new chemical entities with desired functionalities (Gaber et al., 2017).

Applications De Recherche Scientifique

Anti-inflammatory and Antioxidant Activities

Research has indicated that acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit significant in vitro anti-inflammatory and antioxidant activities. These activities are comparable to those of ibuprofen and ascorbic acid, respectively, suggesting potential therapeutic applications in managing inflammation and oxidative stress-related disorders. This compound was synthesized through the Gewald reaction, highlighting its chemical versatility and potential for modification to enhance biological activity (Kumar et al., 2008).

Synthesis of Thieno[2,3-d]pyrimidines

Another study focused on the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, resulting in the synthesis of thieno[2,3-d]pyrimidines. These reactions, facilitated by N,N-dimethyl acetamide as a solvent, yield compounds with potential biological activities, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, among others. The process likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, underscoring the compound's utility in synthesizing complex heterocyclic structures (Davoodnia et al., 2009).

Antimicrobial Activity

Further research has synthesized pyridothienopyrimidines and pyridothienotriazines derived from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing the compound's application in creating antimicrobial agents. These new structures were tested in vitro for their antimicrobial activities, presenting a novel approach to combating microbial infections (Abdel-rahman et al., 2002).

Novel Aromatic Polyamides

In the field of materials science, the compound has been utilized in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. This application demonstrates the compound's versatility beyond pharmaceuticals, showing its potential in creating advanced materials with specific properties like solubility in various organic solvents and high thermal stability (Yamanaka et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-5-3-6-11(2)16(10)23-9-14(21)20-18-15(17(19)22)12-7-4-8-13(12)24-18/h3,5-6H,4,7-9H2,1-2H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQIUMINUDQFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)